molecular formula C7H5F2NO3 B1405336 4-(Difluoromethoxy)picolinic acid CAS No. 1707365-38-5

4-(Difluoromethoxy)picolinic acid

Cat. No.: B1405336
CAS No.: 1707365-38-5
M. Wt: 189.12 g/mol
InChI Key: SBNJZJUZJXEDDU-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)picolinic acid is a chemical compound with the molecular formula C7H5F2NO3.

Preparation Methods

The synthesis of 4-(Difluoromethoxy)picolinic acid typically involves the reaction of picolinic acid with difluoromethoxy reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere at low temperatures to ensure the stability of the compound. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

4-(Difluoromethoxy)picolinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the difluoromethoxy group is replaced by other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Difluoromethoxy)picolinic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

4-(Difluoromethoxy)picolinic acid can be compared with other similar compounds, such as:

    Picolinic acid: A pyridine carboxylate metabolite of tryptophan with known biological activities.

    Difluoromethoxybenzoic acid: A compound with similar functional groups but different structural properties.

The uniqueness of this compound lies in its specific difluoromethoxy substitution on the picolinic acid framework, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-(difluoromethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c8-7(9)13-4-1-2-10-5(3-4)6(11)12/h1-3,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNJZJUZJXEDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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